2-Oxopropyl piperidine-1-carbodithioate
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Overview
Description
2-Oxopropyl piperidine-1-carbodithioate is a chemical compound with the molecular formula C₉H₁₅NOS₂ and a molecular weight of 217.35 g/mol . It is also known by other names such as 1-Piperidinecarbodithioic acid, 2-oxopropyl ester . This compound is part of the carbodithioate family, which is known for its diverse applications in various fields including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopropyl piperidine-1-carbodithioate typically involves the reaction of piperidine with chloroacetone in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and a temperature range of 25-50°C . The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of chloroacetone, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield . The use of automated systems for temperature and pH control is common to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Oxopropyl piperidine-1-carbodithioate undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or acetonitrile . The reaction conditions vary depending on the desired product but generally involve temperatures ranging from -10°C to 100°C and reaction times from a few minutes to several hours .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbodithioates . These products have significant applications in various fields including pharmaceuticals and agrochemicals .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Oxopropyl piperidine-1-carbodithioate involves its interaction with various molecular targets and pathways . The compound is known to inhibit certain enzymes by forming covalent bonds with the active site residues . This inhibition can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxopropyl piperidine-1-carbodithioate include other carbodithioates such as morpholinecarbodithioate and piperazinecarbodithioate . These compounds share similar structural features and chemical properties .
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring and a carbodithioate group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
99062-74-5 |
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Molecular Formula |
C9H15NOS2 |
Molecular Weight |
217.4 g/mol |
IUPAC Name |
2-oxopropyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C9H15NOS2/c1-8(11)7-13-9(12)10-5-3-2-4-6-10/h2-7H2,1H3 |
InChI Key |
PCGTXKYVVDSQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC(=S)N1CCCCC1 |
Origin of Product |
United States |
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